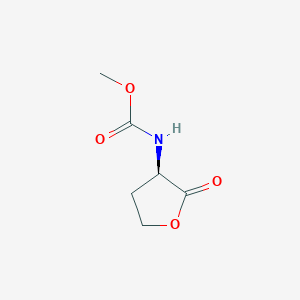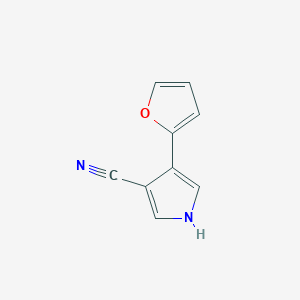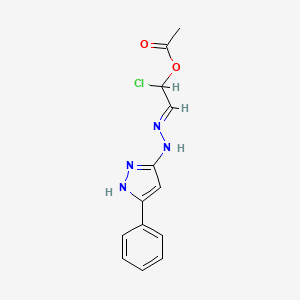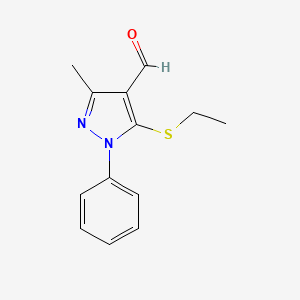![molecular formula C13H11NO5 B15208966 5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 30118-89-9](/img/structure/B15208966.png)
5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an acetoxymethyl group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride to form the isoxazole ring. The acetoxymethyl group can be introduced via acetylation of the corresponding hydroxymethyl derivative using acetic anhydride in the presence of a base such as pyridine. The carboxylic acid group is usually introduced through oxidation of a suitable precursor, such as an aldehyde or alcohol, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled or regenerated is also common in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogenating agents (bromine, chlorine).
Major Products
Oxidation: Conversion of the acetoxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Introduction of nitro or halogen groups onto the phenyl ring.
Applications De Recherche Scientifique
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetoxymethyl group can be hydrolyzed to release acetic acid and a hydroxymethyl group, which can further participate in biochemical reactions. The phenyl and isoxazole rings may interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.
3-Phenylisoxazole-4-carboxylic acid: Lacks the acetoxymethyl group.
5-(Acetoxymethyl)-2-phenylisoxazole-4-carboxylic acid: Similar structure but with the phenyl group at the 2-position instead of the 3-position.
Uniqueness
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid is unique due to the presence of the acetoxymethyl group, which can undergo hydrolysis to release acetic acid. This functional group can also participate in various chemical reactions, making the compound versatile for synthetic applications. The combination of the isoxazole ring, phenyl group, and carboxylic acid provides a unique scaffold for the development of new molecules with potential biological and industrial applications.
Propriétés
Numéro CAS |
30118-89-9 |
|---|---|
Formule moléculaire |
C13H11NO5 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
5-(acetyloxymethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-8(15)18-7-10-11(13(16)17)12(14-19-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) |
Clé InChI |
ZBRMXCOVIMLUBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)







![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)

![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)
